Chemical structure and properties of Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate
Chemical structure and properties of Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate
An In-depth Technical Guide to Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is perpetual. The sulfonimidoyl group, a chiral sulfur(VI) functional group, has emerged as a compelling bioisostere for classical sulfones and sulfonamides, which are prevalent in numerous approved drugs.[1][2] The unique stereoelectronic properties of the sulfonimidoyl moiety, including its ability to act as a hydrogen bond donor and acceptor, its increased metabolic stability, and its capacity to introduce three-dimensionality, have garnered significant attention from researchers in drug discovery.[3][4]
This technical guide provides a comprehensive overview of Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate, a molecule that combines the versatile sulfonimidoyl functional group with a Boc-protected aminobutyl chain. This structure presents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. We will delve into its chemical structure, plausible synthetic routes, predicted properties, and potential applications in the field of drug development. This guide is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique attributes of sulfonimidoyl-containing compounds.
Chemical Structure and Synthesis
The chemical structure of Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate features a central butyl chain. One terminus of this chain is functionalized with a tert-butyl carbamate (Boc) protecting group, a common motif in organic synthesis for masking the reactivity of an amine. The other end of the butyl chain is attached to a methylsulfonimidoyl group. The presence of the S(VI) center makes this molecule chiral at the sulfur atom.
Figure 1: Chemical structure of Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate.
Proposed Synthetic Pathway
The proposed synthesis would commence with commercially available Tert-butyl N-(4-bromobutyl)carbamate. Nucleophilic substitution with sodium methanesulfinate would yield the corresponding sulfone. Subsequent conversion to the sulfinamide followed by oxidation would furnish the desired sulfonimidoyl compound. An alternative and more direct route involves the reaction of the bromide with a pre-formed methylsulfinamide, followed by oxidation.
A key step in the synthesis of sulfonimidamides is the introduction of the nitrogen atom onto the sulfur center. This can be achieved through various methods, including the use of chlorinating agents like N-chlorosuccinimide (NCS) to form a sulfonimidoyl chloride intermediate, which is then reacted with an amine.[5] More contemporary methods utilize reagents that enable the direct transfer of a sulfonimidoyl group.[3]
Figure 2: Proposed synthetic workflow for Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate.
Physicochemical and Pharmacological Properties
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic profile and, ultimately, its efficacy as a drug candidate. The table below outlines the predicted properties of Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate based on its constituent functional groups.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C10H22N2O3S | Derived from the chemical structure. |
| Molecular Weight | ~250.36 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for similar organic compounds.[7] |
| Solubility | Soluble in organic solvents (e.g., DCM, MeOH), sparingly soluble in water. | The Boc group and alkyl chain impart lipophilicity, while the sulfonimidoyl group is polar.[7] |
| Chirality | Chiral at the sulfur atom | The sulfur(VI) center is stereogenic. |
| Hydrogen Bonding | Acts as both a hydrogen bond donor (N-H) and acceptor (O=S=N). | This dual functionality is a key feature of the sulfonimidoyl group, enabling strong interactions with biological targets.[4] |
| Metabolic Stability | Expected to be relatively high. | The sulfur(VI) center is generally resistant to metabolic degradation.[4] |
| Lipophilicity (LogP) | Moderate | The balance between the lipophilic Boc and alkyl components and the polar sulfonimidoyl group. |
Applications in Drug Development
The unique properties of the sulfonimidoyl group make Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate a valuable building block for the synthesis of novel drug candidates across various therapeutic areas.
Bioisosteric Replacement
The sulfonimidoyl moiety is an excellent bioisostere for sulfones and sulfonamides.[1] Replacing these common functional groups with a sulfonimidoyl group can lead to improved potency, selectivity, and pharmacokinetic properties. The introduction of a chiral center at the sulfur atom can also allow for the exploration of stereospecific interactions with biological targets.
Scaffold for Library Synthesis
The presence of a Boc-protected amine provides a convenient handle for further functionalization. Following deprotection of the Boc group, the resulting primary amine can be elaborated through a wide range of chemical reactions, including amide bond formation, reductive amination, and urea formation. This allows for the rapid generation of a library of diverse compounds for screening in various biological assays.
Potential Therapeutic Areas
Given the prevalence of sulfone and sulfonamide motifs in approved drugs, the potential applications of sulfonimidoyl-containing compounds are vast.[2] These include, but are not limited to:
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Oncology: As inhibitors of kinases and other enzymes involved in cancer cell proliferation.
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Infectious Diseases: As antibacterial and antiviral agents.
-
Inflammatory Diseases: As modulators of inflammatory pathways.
The "magic methyl" effect, where the addition of a methyl group can significantly alter a compound's biological activity, is a well-documented phenomenon in medicinal chemistry.[8] The methyl group on the sulfonimidoyl moiety of this molecule could play a crucial role in its interaction with target proteins.
Experimental Protocols
Hypothetical Synthesis of Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate
This protocol describes a plausible, non-optimized procedure for the synthesis of the title compound.
Step 1: Synthesis of Tert-butyl N-[4-(methylsulfinyl)butyl]carbamate
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To a solution of tert-butyl N-(4-bromobutyl)carbamate (1.0 eq) in a suitable solvent such as DMF, add sodium methanesulfinate (1.2 eq).
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Heat the reaction mixture to 80 °C and stir for 12 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and pour it into water.
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Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford Tert-butyl N-[4-(methylsulfinyl)butyl]carbamate.
Step 2: Synthesis of Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate
-
Dissolve Tert-butyl N-[4-(methylsulfinyl)butyl]carbamate (1.0 eq) in a chlorinated solvent such as dichloromethane.
-
Cool the solution to 0 °C and add N-chlorosuccinimide (1.1 eq) portion-wise.
-
Stir the reaction at 0 °C for 1 hour.
-
In a separate flask, prepare a solution of ammonia in a suitable solvent.
-
Slowly add the activated sulfonimidoyl chloride solution to the ammonia solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate.
Conclusion
Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate represents a valuable and versatile building block for contemporary drug discovery. Its unique combination of a chiral sulfonimidoyl group and a readily functionalizable Boc-protected amine offers medicinal chemists a powerful tool for the synthesis of novel therapeutic agents with potentially enhanced properties. The insights provided in this guide aim to facilitate the exploration and application of this and related sulfonimidoyl-containing compounds in the pursuit of new and effective medicines.
References
- Bolm, C., et al. (2007). Asymmetric Synthesis of Sulfoximines, Sulfonimidoyl Fluorides, and Sulfonimidamides Enabled by an Enantiopure Bifunctional S(VI) Reagent.
- Sharpless, K. B., et al. (2019). Synthesis of Aza-S(VI) Fluorides and Primary Sulfonimidamides from Sulfinylamines.
- García Ruano, J. L., et al. (2007). Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. Beilstein Journal of Organic Chemistry.
- Bull, J. A., & Lücking, U. (2020). Synthesis of Highly Enantioenriched Sulfonimidoyl Fluorides and Sulfonimidamides by Stereospecific SuFEx Reaction.
- Lei, A., et al. (2021).
-
PubChem. (n.d.). tert-Butyl carbamate. National Center for Biotechnology Information. Retrieved from [Link]
- List, B., & Yang, J. W. (2006). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.
-
PubChem. (n.d.). tert-butyl N-[(1R)-2-methyl-1-[5-[(3-methylphenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]butyl]carbamate. National Center for Biotechnology Information. Retrieved from [Link]
- PharmaBlock. (n.d.). Application of Methylsulfone in Drug Discovery. Whitepaper.
-
NIST. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl N-(4-aminobutyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
- Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
- Khan, I., et al. (2019). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. BMC Chemistry.
- Drug Hunter. (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design.
-
Pharmaffiliates. (n.d.). Tert-Butyl Carbamate. Retrieved from [Link]
-
NIST. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Retrieved from [Link]
- Ferreira, R. J., et al. (2021). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules.
- Ahmad, S., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity.
-
ChemSub. (n.d.). tert-butyl N-methyl-N-(4-methylpiperidin-4-yl)carbamate. Retrieved from [Link]
Sources
- 1. Cyclic Sulfonamides for Drug Design - Enamine [enamine.net]
- 2. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of Sulfoximines, Sulfonimidoyl Fluorides, and Sulfonimidamides Enabled by an Enantiopure Bifunctional S(VI) Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. BJOC - Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide [beilstein-journals.org]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]
- 8. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
